(1,5-dimethyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
“(1,5-dimethyl-1H-benzimidazol-2-yl)methanol” is a chemical compound with the molecular formula C10H12N2O . It is a solid substance and is used for experimental and research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 176.22 . The InChI code for this compound is 1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-5,13H,6H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 176.22 and its InChI code is 1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-5,13H,6H2,1-2H3 .Scientific Research Applications
Catalytic Applications
(1,5-dimethyl-1H-benzimidazol-2-yl)methanol and its derivatives have been explored for their catalytic properties. A study by Shi et al. (2014) synthesized a complex, bis[2-(1H-benzimidazol-2-yl)benzoato]nickel(II), which demonstrated excellent catalytic activity in synthesizing dimethyl carbonate (DMC) from methanol and CO2 (Shi et al., 2014). Similarly, Verma et al. (2017) designed a titanium-based zeolitic thiophene-benzimidazolate framework for direct synthesis of DMC from methanol and carbon dioxide (Verma et al., 2017).
Photoreactions and Photochemistry
The photoreactions of benzimidazole derivatives have been a subject of study in various contexts. For example, Mahran et al. (1983) investigated the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in methanol (Mahran et al., 1983). Park et al. (2014) developed an environmentally-friendly synthetic method for benzimidazoles using visible light (Park et al., 2014).
Synthesis and Structural Studies
Several studies have focused on the synthesis and structure of benzimidazole derivatives. Tumkevičius et al. (2003) synthesized benzimidazo[1,2-c][1,2,3]thiadiazoles and analyzed their structure (Tumkevičius et al., 2003). Miranda et al. (2009) reported a new preparation method for bis-(1H-benzimidazol-2-yl)-methanone, including crystal structure and DFT calculations (Miranda et al., 2009).
Chemosensory Applications
A study by Cao et al. (2014) described the use of a fluorescence chemosensor based on benzimidazole for detecting Zn(II) and Al(III) ions (Cao et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that benzimidazole compounds have been reported to bind to dna grooves and exhibit peroxide-mediated dna-cleavage properties .
Biochemical Pathways
It has been suggested that benzimidazole derivatives can react with various free radicals through several possible reaction pathways .
Pharmacokinetics
It is generally considered to be air stable , which may impact its bioavailability.
Result of Action
Benzimidazole derivatives have been reported to have high cytotoxic activities .
Action Environment
It is generally considered to be air stable , which suggests that it may retain its efficacy in various environmental conditions.
Biochemical Analysis
Biochemical Properties
(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol has been found to interact with DNA grooves and has peroxide mediated DNA-cleavage properties . This suggests that it may interact with enzymes and proteins involved in DNA replication and repair.
Cellular Effects
The compound has been tested on cell lines HepG2, DLD-1, and MDA-MB-231, and was found to have high cytotoxic activities . It also causes abnormal distortion of the germinating bud tube of pathogenic bacteria spores and distortion of the cell wall, affecting the formation of attachment cells .
Molecular Mechanism
(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol binds to DNA grooves and has peroxide mediated DNA-cleavage properties . It is believed that the bactericidal mechanism of benzimidazole fungicides is mainly through the combination of microtubule proteins with spindle fibers, which inhibits the bud cell division of the fungus, impedes the formation of spindle fibers in the process of cell mitosis, and effectively inhibits the reproduction and growth of the pathogenic bacteria to achieve antimicrobial effects .
Temporal Effects in Laboratory Settings
The effects of temperature, reaction time, and amount of catalyst on the reaction, and the reusability of the catalyst, were investigated . Its main decomposition product acts as a nucleating agent for (1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)methanol with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .
Metabolic Pathways
It was used as a catalyst for the synthesis of dimethyl carbonate (DMC) from methanol and CO2 in the presence of dicyclohexyl carbodiimide (DCC) as a promoter .
properties
IUPAC Name |
(1,5-dimethylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWHKGUVVPVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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